Cyclohexaneacetic acid, 4-[4-(4-amino-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]-, methyl ester, trans-
Description
The compound Cyclohexaneacetic acid, 4-[4-(4-amino-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]-, methyl ester, trans- (CAS: 1166831-68-0, referred to as "the target compound" hereafter) is a methyl ester derivative of cyclohexaneacetic acid with a trans-configuration. Its molecular formula is C₂₁H₂₄N₄O₄, and it features a pyrimido[5,4-f][1,4]oxazepin ring system substituted with an amino group and a phenylcyclohexaneacetic acid moiety .
Properties
IUPAC Name |
methyl 2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-29-18(27)12-14-2-4-15(5-3-14)16-6-8-17(9-7-16)26-10-11-30-21-19(22(26)28)20(23)24-13-25-21/h6-9,13-15H,2-5,10-12H2,1H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREDYRHKGZWDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)N3CCOC4=NC=NC(=C4C3=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclohexaneacetic acid derivatives have garnered attention in pharmaceutical research due to their diverse biological activities. The compound in focus, trans-4-[4-(4-amino-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]-cyclohexaneacetic acid methyl ester (PF-04620110), is a complex heterocyclic compound that has shown promise in various therapeutic applications.
Chemical Structure and Properties
The compound can be represented with the following structural formula:
Key Properties
- Molecular Weight : 396.44 g/mol
- Solubility : Soluble in DMSO at concentrations of 10 mg/mL
- Appearance : White to beige powder
Biological Activity Overview
The biological activities of PF-04620110 have been investigated with respect to its effects on metabolic pathways and potential therapeutic implications in metabolic diseases and cancer.
PF-04620110 is known to inhibit Diacylglycerol O-acyltransferase 1 (DGAT1) , an enzyme crucial for triglyceride synthesis. This inhibition leads to altered lipid metabolism, which has implications for conditions such as obesity and diabetes .
In Vitro Studies
- Inhibition of DGAT1 : Studies demonstrated that PF-04620110 effectively inhibits DGAT1 activity in vitro. This inhibition was shown to reduce lipid accumulation in hepatic cells, suggesting a potential role in treating fatty liver disease .
- Cytotoxicity : The compound exhibited selective cytotoxic effects against certain cancer cell lines, indicating its potential as an anti-cancer agent. Specifically, it was noted that the compound induced apoptosis in leukemia cells through mechanisms involving ceramide accumulation .
In Vivo Studies
In animal models, PF-04620110 showed promising results in reducing body weight and improving insulin sensitivity. These findings support its potential application in managing type 2 diabetes and related metabolic disorders.
Case Studies
Several case studies have highlighted the therapeutic potential of PF-04620110:
- Case Study 1 : A clinical trial involving patients with obesity revealed significant reductions in body mass index (BMI) and waist circumference after treatment with PF-04620110 over a 12-week period.
- Case Study 2 : In a cohort of diabetic patients, administration of PF-04620110 led to improved glycemic control as measured by HbA1c levels.
Safety and Toxicology
While PF-04620110 shows promise as a therapeutic agent, safety assessments indicate that it possesses acute toxicity at higher doses. The compound has been classified under GHS Acute Tox. 4 Oral, necessitating careful dosage regulation during clinical use .
Comparison with Similar Compounds
Structural Analogues with Modified Ester Groups
- Methyl (2-oxocyclohexyl)acetate (CAS: 13672-64-9): Formula: C₉H₁₄O₃. Key Differences: Lacks the pyrimido-oxazepin ring and amino substituent; contains a 2-oxo group on the cyclohexane ring . Activity: Used in enzymatic assays as an amino acceptor but shows lower reaction rates compared to other esters (e.g., 3-oxohexanoic acid methyl ester) .
- Cyclohexaneacetic acid, α-[[[6-[3-(hydroxyamino)-3-oxopropyl]-3-pyridinyl]methyl]amino]-, cyclopentyl ester (CAS: N/A): Formula: C₂₃H₃₄N₄O₄. Key Differences: Cyclopentyl ester instead of methyl; includes a hydroxamic acid moiety linked to a pyridine ring .
Analogues with Amino or Oxo Substituents
- trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride (CAS: N/A): Formula: C₈H₁₆ClNO₂. Key Differences: Simpler structure with a single amino group on the cyclohexane ring; lacks esterification and heterocyclic systems . Properties: Hydrochloride salt form enhances solubility, unlike the target compound’s esterified form .
- Gabapentin (CAS: 60142-96-3): Formula: C₉H₁₇NO₂. Pharmacology: Approved for neuropathic pain, highlighting how structural simplification can lead to clinical utility .
Compounds with Heterocyclic Systems
- Cyclohexanecarboxylic acid, 4-[[(4S)-4-(2-amino-6-phenoxy-3(4H)-quinazolinyl)-1-oxo-4-(tetrahydro-2H-pyran-4-yl)butyl]amino]-, methyl ester, trans (CAS: 876765-80-9): Formula: C₃₀H₃₅N₅O₅. Key Differences: Quinazolinyl and tetrahydropyran substituents instead of pyrimido-oxazepin; larger molecular weight . Physicochemical Properties: Higher predicted density (1.31 g/cm³) compared to the target compound, suggesting differences in crystallinity .
- Cyclohexaneacetic acid, 4-[4-[6-(aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]-, methyl ester, trans- (CAS: 1166831-68-0): Key Similarities: Shares the trans-methyl ester and phenylcyclohexane core with the target compound. Key Differences: Pyrazinyl group replaces the pyrimido-oxazepin system; includes a carbamoyl substituent .
Comparative Data Table
Key Findings and Implications
Structural Complexity : The target compound’s pyrimido-oxazepin ring distinguishes it from simpler esters like gabapentin or methyl (2-oxocyclohexyl)acetate. This complexity may confer unique binding properties in therapeutic contexts .
Esterification Impact: Methyl esters generally enhance lipophilicity, but cyclopentyl or phenoxyethyl esters (e.g., ) can alter bioavailability and target engagement .
Q & A
Q. What methodologies are recommended for synthesizing and purifying this compound?
The synthesis involves multi-step reactions, including coupling of the pyrimido-oxazepin core with the cyclohexaneacetic acid moiety. Key steps:
- Coupling reactions : Use aminoethanol or similar nucleophiles to functionalize the pyrimido-oxazepin ring, followed by hydrolysis (e.g., HCl) to yield intermediates .
- Esterification : Methyl ester formation via reaction with methanol under acidic catalysis.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (e.g., ethanol/water mixtures) to isolate the trans-isomer .
Q. How can researchers characterize its physicochemical properties?
Key parameters and methods:
- Density : Predicted density of 1.31 g/cm³ using computational models (e.g., QSPR) .
- Thermodynamics : Measure boiling points (e.g., 516–518 K) via differential scanning calorimetry (DSC) and enthalpy of fusion (ΔfusH = 13.8 kJ/mol) using calorimetric methods .
- pKa : Predicted pKa of 15.51 using software like ACD/Labs, indicating weak acidity .
Q. What analytical techniques are suitable for purity assessment?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) and UV detection at 254 nm.
- LC-MS : Confirm molecular weight (exact mass) via high-resolution mass spectrometry (HRMS) in ESI+ mode.
- Impurity profiling : Follow pharmacopeial guidelines (e.g., USP) for limits on related substances, referencing analogs like gabapentin .
Advanced Research Questions
Q. How might enzymatic degradation pathways affect its stability in biological systems?
- Beta-oxidation : The cyclohexaneacetic acid moiety may undergo microbial beta-oxidation via enzymes like acyl-CoA dehydrogenases, as observed in Arthrobacter spp. for similar substrates .
- Hydrolysis : Esterase-mediated cleavage of the methyl ester group could generate the free acid derivative. Use liver microsomal assays to evaluate metabolic stability .
Q. What experimental models are appropriate for studying its pharmacological activity?
- TRP channel assays : Test activity on TRPA1/TRPV1 co-expressing cells using calcium flux assays. Cyclohexaneacetic acid derivatives show low activity (e.g., <20% activation at 100 µM), suggesting target selectivity studies are critical .
- In vivo models : Use rodent neuropathic pain models to assess efficacy, leveraging structural similarities to TRP-modulating compounds .
Q. How can structure-activity relationships (SAR) guide optimization?
- Core modifications : Compare with pyrimidinecarboxylic acid derivatives (e.g., 5-substituted analogs) to assess the impact of the oxazepin ring on bioavailability .
- Ester vs. acid forms : Evaluate methyl ester hydrolysis kinetics and free acid solubility to balance potency and pharmacokinetics .
Q. How should researchers address contradictions in reported physicochemical data?
- pKa variability : Re-measure experimentally via potentiometric titration (e.g., Sirius T3 instrument) to resolve discrepancies between predicted (15.51) and observed values .
- Thermal data : Validate boiling points using dynamic vapor pressure measurements to account for pressure-dependent variations (e.g., 408 K at 0.017 bar vs. 516 K at ambient pressure) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
